(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,5-dimethoxyphenyl group at the β-position and a 3,4-dimethylphenyl group at the α-position (Fig. 1). Chalcones are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The methoxy and methyl substituents on the aromatic rings influence electronic distribution, solubility, and molecular interactions.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-6-15(11-14(13)2)18(20)9-7-16-12-17(21-3)8-10-19(16)22-4/h5-12H,1-4H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKITHCZRPGOMN-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 3,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of methoxy and methyl groups can enhance its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Chalcone derivatives vary significantly in substituent patterns, which dictate their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Chalcone Derivatives
Key Observations :
- Substituent Polarity : Methoxy groups increase solubility and electronic density compared to methyl groups. The target compound’s 3,4-dimethylphenyl group confers moderate lipophilicity, whereas analogs with additional methoxy groups (e.g., ) exhibit higher aqueous solubility .
- Heteroaromatic vs. Benzene Rings : Compounds like with a furan ring demonstrate altered electronic properties due to sulfur or oxygen atoms, influencing reactivity and biological interactions .
Conformational Analysis and Dihedral Angles
The spatial arrangement of aryl rings affects molecular planarity and interaction with biological targets. Evidence from crystallographic studies highlights:
Table 2: Dihedral Angles in Selected Chalcone Derivatives
Key Observations :
- The 3,4-dimethylphenyl group in the target compound likely induces steric hindrance, resulting in a larger dihedral angle (similar to 48.13° in ), reducing planarity. This contrasts with analogs bearing smaller substituents (e.g., methoxy), which adopt more planar conformations .
- Planar structures (e.g., 9.30° in ) may enhance π-π stacking interactions in biological systems, while non-planar conformations (e.g., 48.13°) could improve membrane permeability .
Table 3: Pharmacological and Functional Comparisons
Key Observations :
- Methoxy vs. Methyl Substituents : The 2,5-dimethoxyphenyl group in C7 shows strong radical scavenging, suggesting that methoxy groups enhance antioxidant efficacy compared to methyl substituents.
- Hydroxyl Groups : Analogs with hydroxyl moieties (e.g., ) exhibit improved antioxidant activity due to hydrogen-bonding capabilities .
Biological Activity
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C19H20O3
- Molecular Weight : 296.36 g/mol
- IUPAC Name : this compound
The structure features a conjugated system that contributes to its reactivity and interaction with biological targets. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The compound's mechanism of action includes inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antioxidant Properties
The antioxidant activity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a considerable ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
These findings suggest that this compound may play a role in protecting cells from oxidative damage.
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models of acute and chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Lung Cancer Cells :
Researchers treated A549 lung cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could be a potential candidate for lung cancer therapy due to its ability to induce apoptosis . -
Antioxidant Efficacy in Diabetic Rats :
In a model of diabetes-induced oxidative stress, administration of this compound resulted in significant reductions in blood glucose levels and oxidative stress markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
